molecular formula C8H11N3OS B13160639 N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B13160639
M. Wt: 197.26 g/mol
InChI Key: AFOGOLYFJOYRIQ-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound that contains a thiazole ring and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction typically occurs under mild conditions and yields the desired thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale production. This includes using eco-friendly solvents and catalysts to enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its specific combination of a thiazole ring and a cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

N-[4-(aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C8H11N3OS/c9-3-6-4-13-8(10-6)11-7(12)5-1-2-5/h4-5H,1-3,9H2,(H,10,11,12)

InChI Key

AFOGOLYFJOYRIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CN

Origin of Product

United States

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